BChE-IN-23 vs. Bambuterol: Comparative BChE Inhibitory Potency
BChE-IN-23 demonstrates potent inhibition of human butyrylcholinesterase (hBChE) with an IC50 of 21 nM . In contrast, bambuterol, a known BChE inhibitor, exhibits a slightly higher potency with an IC50 of 3.9 nM for hBChE . While bambuterol is more potent, it is a prodrug of terbutaline with additional beta-adrenergic agonist activity, which may introduce confounding pharmacological effects in Alzheimer's disease models.
| Evidence Dimension | In vitro BChE inhibition (IC50) |
|---|---|
| Target Compound Data | 21 nM |
| Comparator Or Baseline | Bambuterol: 3.9 nM |
| Quantified Difference | 5.4-fold difference in IC50 |
| Conditions | Human butyrylcholinesterase enzyme assay |
Why This Matters
Understanding the relative potency and off-target effects is crucial for selecting the appropriate BChE inhibitor to minimize confounding variables in Alzheimer's disease research.
